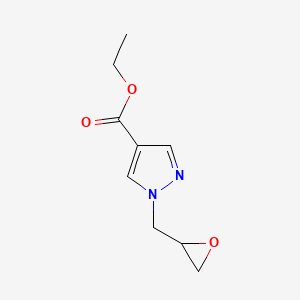![molecular formula C23H22N2OS3 B2543677 N-(4-(metiltio)benzo[d]tiazol-2-il)-3-fenil-N-(2-(tiofen-2-il)etil)propanamida CAS No. 923394-89-2](/img/structure/B2543677.png)
N-(4-(metiltio)benzo[d]tiazol-2-il)-3-fenil-N-(2-(tiofen-2-il)etil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C23H22N2OS3 and its molecular weight is 438.62. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de tiazol se han explorado por sus propiedades antimicrobianas. La estructura del compuesto sugiere posibles efectos antibacterianos y antifúngicos. Los investigadores podrían investigar su eficacia contra patógenos específicos, como Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa y Salmonella typhi .
- Los compuestos basados en benzotiazol, incluidos los que tienen una estructura similar, han demostrado actividad antitumoral. Investigar los efectos citotóxicos de este compuesto en líneas celulares de cáncer podría revelar su potencial como agente anticancerígeno .
- Los tiazoles son conocidos por su actividad antioxidante. Los investigadores podrían evaluar la capacidad del compuesto para eliminar radicales libres y proteger las células del daño oxidativo .
- Los compuestos con unidades de tiazol han mostrado propiedades neuroprotectoras. Estudiar el impacto de este compuesto en las células neuronales o en modelos animales podría proporcionar información sobre sus mecanismos neuroprotectores .
- Los derivados de benzotiazol se han investigado por sus efectos antiinflamatorios. Los investigadores podrían explorar si este compuesto modula las vías inflamatorias o la producción de citoquinas .
- Los tiazoles se han asociado con propiedades antidiabéticas. Investigar el impacto del compuesto en el metabolismo de la glucosa, la sensibilidad a la insulina o la función pancreática podría revelar su potencial como agente antidiabético .
Actividad Antimicrobiana
Potencial Anticancerígeno
Propiedades Antioxidantes
Efectos Neuroprotectores
Actividad Antiinflamatoria
Potencial Antidiabético
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide It has been suggested that thiazole derivatives can inhibit quorum sensing in bacteria, thereby disrupting bacterial cell-cell communication and coordination of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide Thiazole derivatives have been found to interact with various biochemical pathways, depending on their specific biological activity .
Result of Action
The molecular and cellular effects of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a variety of molecular and cellular effects .
Propiedades
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS3/c1-27-19-10-5-11-20-22(19)24-23(29-20)25(15-14-18-9-6-16-28-18)21(26)13-12-17-7-3-2-4-8-17/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRACFFWFDLOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CCC3=CC=CS3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2543595.png)

![1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2543598.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2543601.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2543604.png)

![4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2543609.png)




